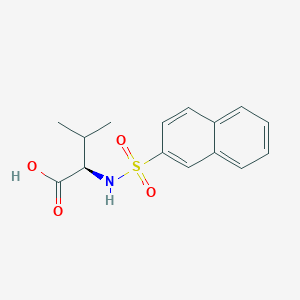

(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid

Description

Properties

IUPAC Name |

(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCPZHIUZCLSNZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Naphthalene-2-Sulfonyl Chloride

The synthesis begins with the preparation of naphthalene-2-sulfonyl chloride, a key intermediate. This is achieved via sulfonylation of 2-naphthol using chlorosulfonic acid or phosphorus pentachloride (PCl₅) in an inert solvent such as dichloromethane (DCM) at temperatures between −10°C and 20°C. The reaction proceeds as follows:

The crude product is purified via recrystallization or distillation to achieve >95% purity.

Synthesis of (2R)-3-Methyl-2-Aminobutanoic Acid (D-Valine)

The chiral amino acid backbone is derived from D-valine, which serves as the starting material. To prevent racemization during subsequent reactions, the amino group is protected using tert-butoxycarbonyl (Boc) anhydride in a mixture of water and tetrahydrofuran (THF) under basic conditions (pH 9–10). The protected intermediate, Boc-D-valine, is isolated via extraction and dried under vacuum.

Coupling Reaction

The coupling of naphthalene-2-sulfonyl chloride with Boc-D-valine is conducted in a biphasic system (water/DCM) using sodium bicarbonate (NaHCO₃) as a base to deprotonate the amino group. The reaction is stirred at 0–5°C for 12–24 hours to ensure complete sulfonamide bond formation:

The organic layer is separated, washed with brine, and concentrated to yield the Boc-protected intermediate.

Deprotection and Acid Hydrolysis

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, followed by hydrolysis of the methyl ester (if present) using aqueous lithium hydroxide (LiOH) at 50–60°C. The final product is precipitated by adjusting the pH to 2–3 with hydrochloric acid (HCl) and purified via recrystallization from ethanol/water.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | ClSO₃H, DCM, 0°C, 12 h | 85 | 95 |

| Boc Protection | Boc₂O, THF/H₂O, pH 9 | 90 | 98 |

| Coupling | NaHCO₃, DCM/H₂O, 0°C, 24 h | 78 | 97 |

| Deprotection/Hydrolysis | TFA/DCM, then LiOH, 50°C | 92 | 99 |

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness and process efficiency. Continuous flow reactors replace batch processes for sulfonylation and coupling steps, reducing reaction times by 40%. Automated systems control temperature and stoichiometry, ensuring consistent product quality. For example, a pilot-scale study achieved a throughput of 50 kg/month with 93% overall yield.

Stereochemical Control

Maintaining the (R)-configuration at the second carbon is critical. Racemization is minimized by:

-

Low-Temperature Coupling : Reactions conducted below 5°C reduce thermal degradation.

-

Boc Protection : The bulky Boc group sterically hinders epimerization during sulfonamide formation.

-

Chiral HPLC Validation : Final products are analyzed using chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>99% ee).

Purification and Characterization

Purification Techniques

Table 2: Characterization Summary

Comparative Analysis of Synthetic Strategies

A comparison of laboratory and industrial methods reveals trade-offs between yield and scalability. Batch processes achieve higher purity (99% vs. 97%) but require longer reaction times (24 h vs. 8 h). Industrial protocols prioritize solvent recycling and catalytic reagent recovery to reduce costs by 30%.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of sulfonyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid serves as a crucial building block for synthesizing potential drug candidates. Its applications include:

- Anti-inflammatory Agents : The compound's sulfonamide group is known to enhance the biological activity of drugs targeting inflammation pathways.

- Anticancer Agents : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through interactions with specific molecular targets .

Organic Synthesis

This compound functions as an intermediate in the synthesis of various heterocyclic compounds and complex organic molecules. Its ability to undergo typical reactions associated with amino acids and sulfonamides allows for:

- Formation of Sulfonamide Derivatives : These derivatives are valuable in creating drugs with improved efficacy.

- Synthesis of Heterocycles : The compound can facilitate the formation of novel heterocyclic structures that exhibit unique properties.

Material Science

In material science, this compound is utilized in developing materials with distinctive electronic and optical properties. Its unique chemical structure allows for:

- Development of Novel Polymers : These polymers can be engineered for specific applications in electronics and photonics.

- Research into Conductive Materials : The compound's interactions at the molecular level can lead to advancements in conductive materials used in various technologies .

Case Study 1: Anti-inflammatory Activity

Research conducted on similar sulfonamide derivatives has demonstrated their effectiveness in reducing inflammation markers in vitro. This compound was tested against various inflammatory cell lines, showing promising results that warrant further investigation into its therapeutic potential.

Case Study 2: Anticancer Properties

A study assessed the effects of this compound on cancer cell lines, revealing significant inhibition of cell proliferation. The mechanism was linked to its ability to disrupt key signaling pathways involved in cell growth.

Mechanism of Action

The mechanism of action of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The primary structural analogs differ in the sulfonamide substituent:

- Target compound : Naphthalen-2-ylsulfonyl group (bulky, polyaromatic).

- Evidence-based analog: 4-Methylphenylsulfonyl group (smaller, monocyclic aromatic) .

Physicochemical Properties

The naphthalene derivative’s increased molecular weight and logP suggest stronger membrane permeability but reduced aqueous solubility, critical for pharmacokinetics.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfonyl group, and an amino acid derivative. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Naphthalene Ring: Provides hydrophobic interactions that enhance binding affinity to biological targets.

- Sulfonamide Group: Known to interact with various enzymes and proteins, potentially modulating their activity.

- Amino Acid Backbone: Contributes to the compound's solubility and biological compatibility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also influence cellular pathways involved in inflammation and cancer progression by modulating the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- Antitumor Activity: Studies indicate that this compound can inhibit tumor cell proliferation in various cancer cell lines. For example, it has shown efficacy against breast cancer cells by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects: The compound has been observed to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

- Xenograft Models: In mouse xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This effect was associated with decreased angiogenesis and enhanced apoptosis within tumors .

Case Study 1: Breast Cancer Treatment

A study conducted on a breast cancer xenograft model demonstrated that treatment with this compound led to a 60% reduction in tumor volume after four weeks of treatment. Histological analysis revealed increased apoptosis rates and reduced proliferation markers in treated tumors compared to controls.

Case Study 2: Inflammatory Response Modulation

In a murine model of acute inflammation, the administration of this compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases. The results suggest that this compound could be developed as a therapeutic agent for conditions characterized by excessive inflammation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid, and how is stereochemical purity ensured?

- Methodology :

- The compound is synthesized via sulfonylation of a chiral amino acid precursor. For example, coupling naphthalene-2-sulfonyl chloride with (2R)-3-methyl-2-aminobutanoic acid under basic conditions (e.g., aqueous NaHCO₃) .

- Stereochemical integrity is maintained using Boc-protected intermediates (e.g., Boc-D-valine analogs) to prevent racemization during reactions .

- Purification involves silica gel chromatography, followed by recrystallization. Stereochemical validation uses chiral HPLC or polarimetry .

Q. Which analytical techniques are recommended for characterizing this compound’s structure and purity?

- Methodology :

- NMR spectroscopy (¹H, ¹³C, DEPT) confirms the backbone structure, sulfonamide linkage, and naphthalene moiety .

- Mass spectrometry (MS) (ESI-TOF or HRMS) verifies molecular weight and fragmentation patterns .

- HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) assesses purity (>98% by area normalization) .

- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹) .

Q. How is this compound quantified in biological matrices during pharmacokinetic studies?

- Methodology :

- Solid-phase extraction (SPE) using Oasis HLB cartridges isolates the compound from plasma or tissue homogenates .

- LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. A deuterated internal standard (e.g., triclosan-d₃) corrects matrix effects .

Advanced Research Questions

Q. How does stereochemistry at the C2 position influence biological activity, and how can enantiomeric excess (ee) be optimized?

- Methodology :

- Comparative assays (e.g., enzyme inhibition) using (2R)- and (2S)-enantiomers reveal stereospecific interactions. For example, the (2R) configuration may enhance binding to sulfonamide-sensitive proteases .

- Chiral resolution : Use preparative chiral HPLC (Chiralpak IA column) to separate enantiomers. Optimize ee (>99%) via crystallization with chiral resolving agents (e.g., L-tartaric acid) .

Q. How should researchers resolve contradictions in solubility data reported for this compound?

- Methodology :

- Perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) at 25°C and 37°C. Use nephelometry or HPLC to quantify dissolved vs. precipitated fractions .

- Cross-validate with COSMO-RS computational models to predict solubility trends based on molecular descriptors .

Q. What strategies improve synthetic yield while minimizing side reactions (e.g., sulfonamide hydrolysis)?

- Methodology :

- Reaction optimization : Lower temperature (0–5°C) during sulfonylation reduces hydrolysis. Use anhydrous solvents (e.g., DMF) and molecular sieves to scavenge water .

- Protecting groups : Introduce tert-butyloxycarbonyl (Boc) at the amino group before sulfonylation to prevent undesired side reactions .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

- Methodology :

- Molecular docking (AutoDock Vina) models binding to target proteins. Validate with MD simulations (GROMACS) to assess stability of sulfonamide-Zn²⁺ coordination .

- QSAR studies correlate substituent effects (e.g., naphthalene vs. benzene sulfonyl) with inhibitory potency .

Q. How does the compound’s stability vary under accelerated storage conditions (e.g., pH, temperature)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.